Tetramethylammonium hydroxide pentahydrate
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Overview
Description
Tetramethylammonium hydroxide pentahydrate is a quaternary ammonium salt with the molecular formula C₄H₁₃NO₆. It is commonly encountered in the form of concentrated solutions in water or methanol. In its solid state and aqueous solutions, it is colorless but may appear yellowish if impure. This compound is known for its strong basicity and is widely used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the earliest preparations of tetramethylammonium hydroxide pentahydrate involves the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol. The reaction is as follows:
N(CH3)4+Cl−+KOH→N(CH3)4+OH−+KCl
In this reaction, tetramethylammonium hydroxide is soluble in methanol, while potassium chloride is not, allowing for the isolation of tetramethylammonium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs the electrolysis method. This method involves the electrolysis of tetramethylammonium chloride in an aqueous solution, resulting in the formation of tetramethylammonium hydroxide and chlorine gas. The reaction is as follows:
2N(CH3)4+Cl−+2H2O→2N(CH3)4+OH−+H2+Cl2
This method is preferred due to its simplicity, high purity of the product, and lower cost compared to other methods .
Chemical Reactions Analysis
Types of Reactions
Tetramethylammonium hydroxide pentahydrate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form tetramethylammonium salts.
Oxidation-Reduction Reactions: It can act as a reducing agent in certain reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), oxidizing agents (e.g., hydrogen peroxide), and electrophiles (e.g., alkyl halides). The conditions for these reactions typically involve aqueous or methanolic solutions at room temperature .
Major Products Formed
The major products formed from reactions involving this compound include tetramethylammonium salts, reduced species, and substituted organic compounds .
Scientific Research Applications
Tetramethylammonium hydroxide pentahydrate has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as an ion-pairing agent and polarographic reagent in gas chromatography/mass spectrometry (GC/MS), capillary isotachophoresis, and capillary zone electrophoresis.
Nanoparticle Synthesis: It is utilized in the preparation of iron oxide nanoparticles, which are useful as magnetic resonance imaging contrast agents.
Semiconductor Industry: It acts as a developer or etchant in semiconductor and photoelectric industries.
Organic Synthesis: It aids in the synthesis of organic and inorganic compounds, such as vinyl halides and tetramethylammonium dithiocarboxylates.
Mechanism of Action
Tetramethylammonium hydroxide pentahydrate exerts its effects primarily through its strong basicity. The hydroxide ions generated from its dissociation can deprotonate acids and participate in nucleophilic substitution reactions. The tetramethylammonium ion can affect nerves and muscles by binding to and activating nicotinic acetylcholine receptors, leading to difficulties in breathing, muscular paralysis, and potentially death .
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium hydroxide: Similar in structure but with ethyl groups instead of methyl groups.
Tetrabutylammonium hydroxide: Contains butyl groups instead of methyl groups.
Tetramethylammonium chloride: Similar cation but with chloride as the anion.
Uniqueness
Tetramethylammonium hydroxide pentahydrate is unique due to its high solubility in water and methanol, strong basicity, and diverse applications in various fields. Its ability to act as a strong base and its effectiveness in nanoparticle synthesis and semiconductor processing make it a valuable compound in both research and industry .
Properties
CAS No. |
10424-65-4 |
---|---|
Molecular Formula |
C4H15NO2 |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
tetramethylazanium;hydroxide;hydrate |
InChI |
InChI=1S/C4H12N.2H2O/c1-5(2,3)4;;/h1-4H3;2*1H2/q+1;;/p-1 |
InChI Key |
NZJMPGDMLIPDBR-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C.O.O.O.O.O.[OH-] |
Canonical SMILES |
C[N+](C)(C)C.O.[OH-] |
10424-65-4 | |
Pictograms |
Corrosive; Acute Toxic |
Synonyms |
tetraamethylammonium acetate tetramethylammonium tetramethylammonium bromide tetramethylammonium chloride tetramethylammonium fluoride tetramethylammonium hydrogen dichloride tetramethylammonium hydroxide tetramethylammonium hydroxide pentahydrate tetramethylammonium iodide tetramethylammonium nitrate tetramethylammonium perchlorate tetramethylammonium sulfate (2:1) tetramethylammonium tribromide tetramethylammonium triiodide trimethylaminomethane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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